molecular formula C16H18N2O2 B3874730 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide

2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide

Cat. No. B3874730
M. Wt: 270.33 g/mol
InChI Key: VFJRRIJQLGVICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide, also known as MMPI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. MMPI belongs to the class of molecules known as nicotinamide analogs, which have been found to exhibit anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide involves the inhibition of MMPs, which are responsible for the degradation of extracellular matrix components. MMPs play a crucial role in cancer progression, as they facilitate the invasion and metastasis of cancer cells. 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide inhibits the activity of MMPs by binding to their active sites, preventing them from breaking down extracellular matrix components. Additionally, 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has been found to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has been found to exhibit anti-cancer properties in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been found to inhibit tumor growth and metastasis, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy. 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has also been found to exhibit anti-inflammatory properties, which may contribute to its potential applications in other diseases, such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide in lab experiments is its specificity towards MMPs, which allows for targeted inhibition of these enzymes. Additionally, 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one limitation of using 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide in lab experiments is its low solubility in aqueous solutions, which may affect its efficacy and bioavailability.

Future Directions

There are several future directions for 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide research. One direction is the development of more potent and selective MMP inhibitors based on the structure of 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide. Another direction is the investigation of the potential applications of 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide in other diseases, such as arthritis. Additionally, the combination of 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide with other anti-cancer agents may enhance its anti-cancer properties and improve its efficacy. Finally, the development of more efficient synthesis methods for 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide may facilitate its use in clinical trials and ultimately, its commercialization as a cancer treatment.

Scientific Research Applications

2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit anti-cancer properties by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. MMPs play a crucial role in tumor invasion and metastasis, and their inhibition can prevent cancer progression. 2-methoxy-N-(1-methyl-2-phenylethyl)isonicotinamide has also been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer properties.

properties

IUPAC Name

2-methoxy-N-(1-phenylpropan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12(10-13-6-4-3-5-7-13)18-16(19)14-8-9-17-15(11-14)20-2/h3-9,11-12H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJRRIJQLGVICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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